molecular formula C7H13ClN2O B1431261 (R)-Hexahydro-pyrrolo[1,2-a]pyrazin-6-one hydrochloride CAS No. 1429238-55-0

(R)-Hexahydro-pyrrolo[1,2-a]pyrazin-6-one hydrochloride

Cat. No. B1431261
M. Wt: 176.64 g/mol
InChI Key: ZKMZMDVFKFXHKK-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Hexahydro-pyrrolo[1,2-a]pyrazin-6-one hydrochloride, also known as rolipram, is a selective inhibitor of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a secondary messenger that plays a crucial role in intracellular signaling pathways. By inhibiting PDE4, rolipram increases intracellular cAMP levels, leading to a variety of physiological effects. In

Mechanism Of Action

As mentioned earlier, (R)-Hexahydro-pyrrolo[1,2-a]pyrazin-6-one hydrochloride is a selective inhibitor of PDE4. PDE4 is an enzyme that breaks down cAMP, a secondary messenger that plays a crucial role in intracellular signaling pathways. By inhibiting PDE4, (R)-Hexahydro-pyrrolo[1,2-a]pyrazin-6-one hydrochloride increases intracellular cAMP levels, leading to a variety of physiological effects. These effects include increased expression of neurotrophic factors, reduced inflammation, and improved cognitive function.

Biochemical And Physiological Effects

Rolipram has been shown to have a variety of biochemical and physiological effects. In animal models, (R)-Hexahydro-pyrrolo[1,2-a]pyrazin-6-one hydrochloride has been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). These factors play a crucial role in the growth, survival, and function of neurons. Rolipram has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). In addition, (R)-Hexahydro-pyrrolo[1,2-a]pyrazin-6-one hydrochloride has been shown to improve cognitive function in animal models of Alzheimer's disease and depression.

Advantages And Limitations For Lab Experiments

One advantage of using (R)-Hexahydro-pyrrolo[1,2-a]pyrazin-6-one hydrochloride in lab experiments is its selectivity for PDE4. This allows researchers to specifically target the cAMP signaling pathway without affecting other pathways. Another advantage is its ability to enhance the efficacy of other drugs, such as antidepressants. However, one limitation of using (R)-Hexahydro-pyrrolo[1,2-a]pyrazin-6-one hydrochloride is its potential for off-target effects, as PDE4 is not the only enzyme that breaks down cAMP. In addition, (R)-Hexahydro-pyrrolo[1,2-a]pyrazin-6-one hydrochloride has poor solubility in water, which can make it difficult to administer in some experiments.

Future Directions

There are several future directions for research on (R)-Hexahydro-pyrrolo[1,2-a]pyrazin-6-one hydrochloride. One area of interest is its potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as an antidepressant, either alone or in combination with other drugs. Finally, there is interest in developing more selective PDE4 inhibitors that do not have the off-target effects of (R)-Hexahydro-pyrrolo[1,2-a]pyrazin-6-one hydrochloride.

Scientific Research Applications

Rolipram has been extensively studied for its potential therapeutic applications in a variety of diseases, including depression, Alzheimer's disease, Parkinson's disease, and asthma. In preclinical studies, (R)-Hexahydro-pyrrolo[1,2-a]pyrazin-6-one hydrochloride has been shown to improve cognitive function, reduce inflammation, and increase neurotrophic factor expression in animal models of these diseases. Rolipram has also been shown to enhance the efficacy of other drugs, such as antidepressants, in treating depression.

properties

IUPAC Name

(8aR)-2,3,4,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-6-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.ClH/c10-7-2-1-6-5-8-3-4-9(6)7;/h6,8H,1-5H2;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMZMDVFKFXHKK-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2C1CNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N2[C@H]1CNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Hexahydro-pyrrolo[1,2-a]pyrazin-6-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-Hexahydro-pyrrolo[1,2-a]pyrazin-6-one hydrochloride
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Reactant of Route 6
(R)-Hexahydro-pyrrolo[1,2-a]pyrazin-6-one hydrochloride

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